Conformational Flexibility by Rotatable Bond Count
The target compound contains a propylene spacer between the methanesulfonyl group and the oxane ring, resulting in five rotatable bonds , whereas the closest analog 4‑methanesulfonyloxane‑4‑carboxylic acid (MSOC, CAS 1247919‑19‑2) has only two rotatable bonds [1]. The additional three freely rotating single bonds allow the target compound to sample a substantially larger conformational space, a feature that can be exploited to access distant binding pockets in target proteins [2].
| Evidence Dimension | Number of rotatable bonds (RB) |
|---|---|
| Target Compound Data | 5 (derived from SMILES: CS(=O)(=O)CCCC1(C(=O)O)CCOCC1) |
| Comparator Or Baseline | 4‑Methanesulfonyloxane‑4‑carboxylic acid (MSOC): 2 RB [1] |
| Quantified Difference | ΔRB = +3 (2.5‑fold increase) |
| Conditions | Structural analysis based on canonical SMILES; RB count follows standard medicinal‑chemistry definitions (excluding ring bonds and terminal groups). |
Why This Matters
Higher rotatable bond count directly impacts conformational entropy and can be systematically varied to optimize target engagement in structure‑based drug design, making the target compound a superior choice when scaffold flexibility is required.
- [1] ChemSpace. 4‑Methanesulfonyloxane‑4‑carboxylic acid – CSSB00000734267. https://chem-space.com/CSSB00000734267-43A7CF (accessed 2026-05-05). View Source
- [2] Ventura P, Haeberlein S, Konopka L, et al. Synthesis and antischistosomal activity of linker‑ and thiophene‑modified biaryl alkyl carboxylic acid derivatives. Arch Pharm (Weinheim). 2021;354(12):e2100259. View Source
